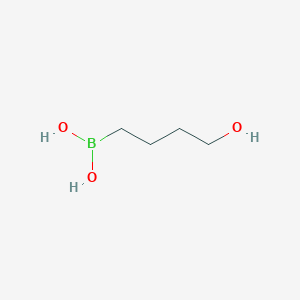![molecular formula C20H22N4O2S B15052716 2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. This compound features a thieno[3,2-C]pyridine core, which is known for its electronic properties and ability to participate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Thieno[3,2-C]pyridine Core: This step involves the cyclization of suitable precursors under specific conditions to form the thieno[3,2-C]pyridine ring system.
Introduction of the Piperidin-3-ylamino Group: This step involves the coupling of the thieno[3,2-C]pyridine core with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.
Attachment of the 3-Methoxyphenyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides and bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific biological targets.
Materials Science: The electronic properties of the thieno[3,2-C]pyridine core make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide can be compared with other similar compounds, such as:
Thieno[3,2-C]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine Derivatives: Compounds with a piperidine moiety may have similar pharmacological activities but differ in their overall structure and target specificity.
Methoxyphenyl Derivatives: These compounds contain the methoxyphenyl group and may exhibit similar electronic properties but differ in their core structures.
The uniqueness of this compound lies in its combination of these structural elements, resulting in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H22N4O2S |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-4-[[(3S)-piperidin-3-yl]amino]thieno[3,2-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c1-26-14-6-2-4-12(8-14)17-9-15-18(27-17)16(19(21)25)11-23-20(15)24-13-5-3-7-22-10-13/h2,4,6,8-9,11,13,22H,3,5,7,10H2,1H3,(H2,21,25)(H,23,24)/t13-/m0/s1 |
InChI-Schlüssel |
CKZUUPZMLCZYML-ZDUSSCGKSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=CN=C3N[C@H]4CCCNC4)C(=O)N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=CN=C3NC4CCCNC4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


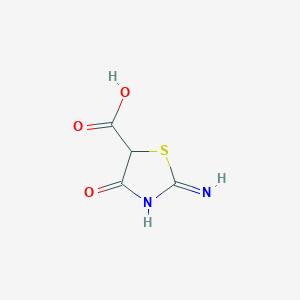
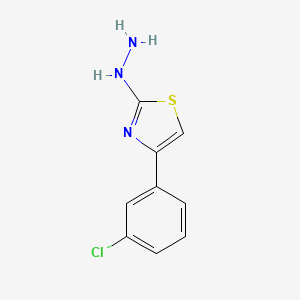
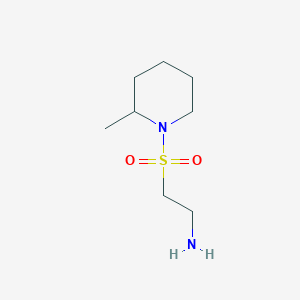
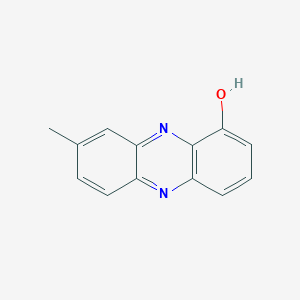
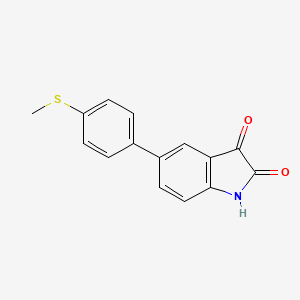
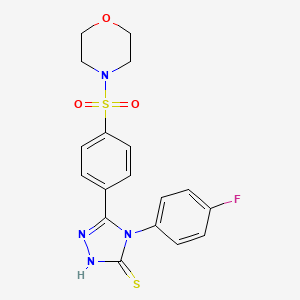
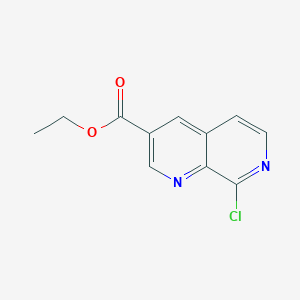
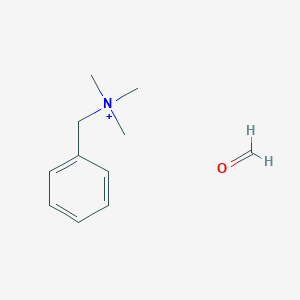

![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
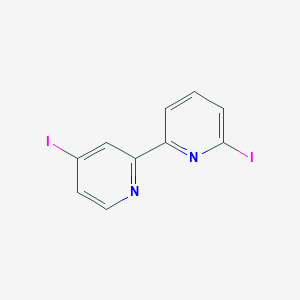
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
